molecular formula C22H22OS3 B14542277 Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl CAS No. 61885-77-6

Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl

Cat. No.: B14542277
CAS No.: 61885-77-6
M. Wt: 398.6 g/mol
InChI Key: JNBBDWOCTDKGSL-UHFFFAOYSA-N
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Description

Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl is a complex organic compound with the molecular formula C22H22OS3. This compound is characterized by the presence of disulfide bonds, which are known for their role in stabilizing the three-dimensional structure of proteins and other biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl typically involves the reaction of 4-methoxyphenyl disulfide with 4-methylphenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: DTT and TCEP are frequently used reducing agents.

    Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.

    Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting disulfide bond formation or disruption.

    Industry: Utilized in the production of polymers and other materials that require stable disulfide linkages.

Mechanism of Action

The mechanism of action of Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl involves the formation and disruption of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl) disulfide: Similar in structure but lacks the 4-methylphenyl groups.

    Bis(4-methylphenyl) disulfide: Similar but lacks the 4-methoxyphenyl groups.

Uniqueness

Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl is unique due to the presence of both 4-methoxyphenyl and 4-methylphenyl groups, which can influence its reactivity and stability. This combination of functional groups can lead to distinct chemical and biological properties compared to other disulfide compounds.

Properties

CAS No.

61885-77-6

Molecular Formula

C22H22OS3

Molecular Weight

398.6 g/mol

IUPAC Name

1-methoxy-4-[[(4-methylphenyl)disulfanyl]-(4-methylphenyl)sulfanylmethyl]benzene

InChI

InChI=1S/C22H22OS3/c1-16-4-12-20(13-5-16)24-22(18-8-10-19(23-3)11-9-18)26-25-21-14-6-17(2)7-15-21/h4-15,22H,1-3H3

InChI Key

JNBBDWOCTDKGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=CC=C(C=C2)OC)SSC3=CC=C(C=C3)C

Origin of Product

United States

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